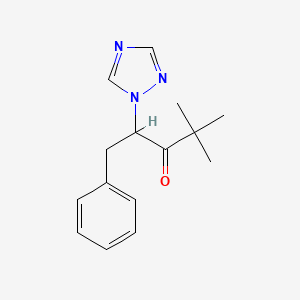

![molecular formula C22H21ClF3NO B2977939 1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride CAS No. 1052544-46-3](/img/structure/B2977939.png)

1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydrochloride, also known as DPTB-EA, is a novel compound developed for use in laboratory experiments. DPTB-EA has been used for a variety of applications, including as a reagent for the synthesis of small molecules, as a catalyst for organic reactions, and as a key component of drug discovery.

科学的研究の応用

Optical Resolution and Enantioselective Reduction

Research has shown that compounds similar to 1,1-Diphenyl-2-{[3-(trifluoromethyl)benzyl]amino}-1-ethanol hydra chloride can be used in the optical resolution of other chiral compounds and in the enantioselective reduction of prochiral ketones. For example, optically active amino alcohols have been utilized as resolving agents for various acids and in the enantioface differentiating reduction of prochiral ketones to yield optically active alcohols (Saigo et al., 1982).

Protecting Group Strategy in Organic Synthesis

Another study explored the selective deblocking of propargyl carbonates in the presence of propargyl carbamates, demonstrating an orthogonal protection strategy for hydroxyl and amino functionalities. This approach could be applicable in the synthesis of complex molecules where selective deprotection is required (Ramesh et al., 2005).

Cycloaddition Reactions

Compounds with similar structures have been used in cycloaddition reactions, providing a pathway to synthesize triazolotriazines and related heterocyclic compounds. These reactions are crucial in the synthesis of pharmaceuticals and agrochemicals due to their ability to construct complex molecules with high specificity (Gray & Stevens, 1976).

Synthesis of Phosphonic Acid Derivatives

Acetyl chloride has been employed in the synthesis of amino(aryl)methylphosphonic acid derivatives, indicating potential applications in the development of phosphonopeptide analogs. Such compounds are of interest in medicinal chemistry for their bioactivity (Yuan et al., 1991).

Asymmetric Synthesis of Amino Alcohols

Asymmetric transfer hydrogenation of functionalized aromatic ketones to produce optically active amino alcohols has been demonstrated, highlighting the importance of such compounds in asymmetric synthesis and their potential applications in producing enantiomerically pure substances (Watanabe et al., 2002).

作用機序

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that benzylic halides typically react via an sn2 pathway for primary benzylic halides, and via an sn1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit diverse biological activities .

特性

IUPAC Name |

1,1-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylamino]ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3NO.ClH/c23-22(24,25)20-13-7-8-17(14-20)15-26-16-21(27,18-9-3-1-4-10-18)19-11-5-2-6-12-19;/h1-14,26-27H,15-16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJULFRPGXOLGFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCC2=CC(=CC=C2)C(F)(F)F)(C3=CC=CC=C3)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N~1~-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2977856.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-(2-methoxyphenyl)urea](/img/structure/B2977859.png)

![3-[(3-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2977861.png)

![Octahydropyrido[2,1-c]thiomorpholin-9-one hydrochloride](/img/structure/B2977864.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2977866.png)

![N-(1,3-benzodioxol-5-yl)-3-methyl-6-phenyl-2-imidazo[2,1-b]thiazolecarboxamide](/img/structure/B2977869.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2977873.png)

![7-methyl-3-phenyl-2H,8H-[1,2,4]triazino[3,2-b][1,3,4]thiadiazin-8-one](/img/structure/B2977875.png)

![4-(N-butyl-N-ethylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2977877.png)

![2-fluoro-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2977879.png)